molecular formula C12H22N2O8 B11831906 methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B11831906
M. Wt: 322.31 g/mol
InChI Key: ZMDZZRXJBOYKOH-AGNBLMTLSA-N
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Description

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetamido, amino, hydroxy, and trihydroxypropyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydro-2H-pyran-2-carboxylate core, followed by the introduction of the acetamido, amino, and hydroxy groups through various chemical reactions. Common reagents used in these steps include acetic anhydride, ammonia, and hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of hydroxy groups results in carbonyl compounds, while reduction of carbonyl groups yields alcohols.

Scientific Research Applications

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate
  • Benzyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
  • (2R,3S)-3-Phenylisoserine hydrochloride

Uniqueness

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity and versatility make it a valuable compound for various scientific applications.

Properties

Molecular Formula

C12H22N2O8

Molecular Weight

322.31 g/mol

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C12H22N2O8/c1-5(16)14-8-6(13)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-15/h6-10,15,17-18,20H,3-4,13H2,1-2H3,(H,14,16)/t6-,7+,8+,9+,10+,12-/m0/s1

InChI Key

ZMDZZRXJBOYKOH-AGNBLMTLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)N

Origin of Product

United States

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